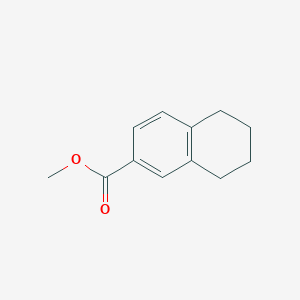

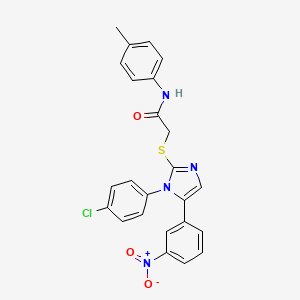

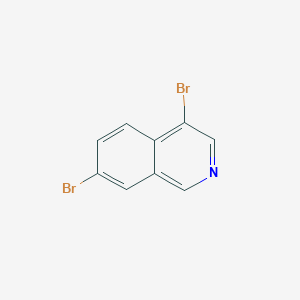

![molecular formula C20H18N2O5S B2552403 N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-4-methoxybenzenesulfonohydrazide CAS No. 478064-27-6](/img/structure/B2552403.png)

N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-4-methoxybenzenesulfonohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-4-methoxybenzenesulfonohydrazide" is a complex organic molecule that appears to be related to the dihydronaphtho[1,2-b]furan class of compounds. These compounds are of interest due to their presence in various natural products and potential biological activities.

Synthesis Analysis

The synthesis of dihydronaphtho[1,2-b]furans can be achieved through different methods. One approach involves the ceric ammonium nitrate-catalyzed formal [3 + 2] cycloaddition of 1,4-naphthoquinones to olefins, which provides a rapid route for synthesizing a variety of dihydronaphtho[1,2-b]furans with different substituents . Another method utilizes Ag(i)-catalyzed intramolecular transannulation of enynone tethered donor-acceptor cyclopropanes, leading to the efficient formation of 2,3-dihydronaphtho[1,2-b]furans . These methodologies offer direct access to the tricyclic core structure of these compounds, which are significant in the synthesis of biologically important natural products.

Molecular Structure Analysis

The molecular structure of related compounds, such as N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide, has been characterized using various techniques including elemental analysis, IR spectrum, 1H NMR, and X-ray crystallography . The crystal structure of this compound was determined to be in the orthorhombic space group with specific unit cell parameters, and the studies revealed intermolecular N-H···O hydrogen bonding interactions in the solid state . Although the exact structure of "this compound" is not provided, similar analytical techniques would likely be

Scientific Research Applications

Synthesis and Structural Studies

N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-4-methoxybenzenesulfonohydrazide is part of a family of chemical compounds with significant implications in organic synthesis and chemical studies. Research by Osyanin et al. (2013) explored a general route to synthesize 1,2-dihydronaphtho[2,1-b]furans with specific substitutions, demonstrating its role in the formation of complex organic structures (Osyanin, Osipov, & Klimochkin, 2013). Similar studies by Xia and Lee (2013), and by Haselgrove et al. (1999), have contributed to the synthesis methodologies, expanding the utility of dihydronaphtho[1,2-b]furans in chemical synthesis (Xia & Lee, 2013), (Haselgrove, Jevric, Taylor, & Tiekink, 1999).

Anti-Cancer Potential

Research has also explored the bioactive potential of related compounds. Islam et al. (2020) synthesized a series of 1,2-dihydronaphtho[2,1-b]furan derivatives and evaluated their anti-proliferative potential against certain cancer cells, highlighting the potential therapeutic applications of these compounds (Islam et al., 2020).

Stereochemistry and Reactivity Studies

Research on the stereochemistry and reactivity of dihydronaphtho[2,1-b]furan derivatives, as conducted by Yamaye et al. (2004), provides insights into the complex chemical behaviors and potential applications in stereoselective synthesis (Yamaye et al., 2004).

Future Directions

Dihydronaphthofurans, the class of compounds to which this compound belongs, are found in many natural and non-natural products and drug candidates with relevant biological and pharmacological activities . Therefore, future research could focus on exploring these activities further and developing new synthetic procedures for these compounds .

properties

IUPAC Name |

N'-(4-methoxyphenyl)sulfonyl-1,2-dihydrobenzo[e][1]benzofuran-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O5S/c1-26-14-7-9-15(10-8-14)28(24,25)22-21-20(23)19-12-17-16-5-3-2-4-13(16)6-11-18(17)27-19/h2-11,19,22H,12H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NULZJQIIBCPXEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2CC3=C(O2)C=CC4=CC=CC=C34 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

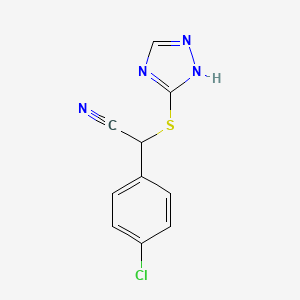

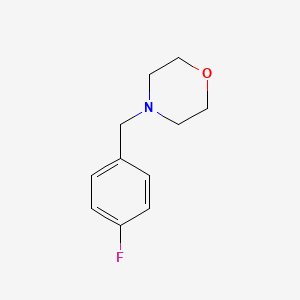

![(6-Fluoroimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B2552320.png)

![4-[2-(5-Methyl-2-propan-2-ylphenoxy)propanoyl]morpholine-3-carbonitrile](/img/structure/B2552330.png)

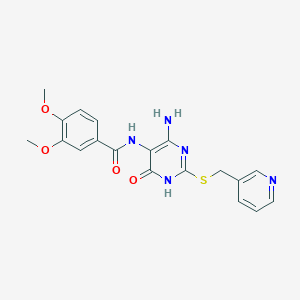

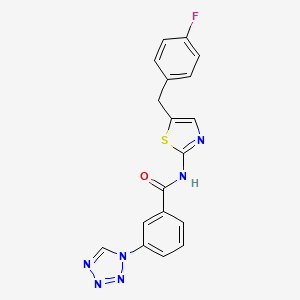

![2-(benzylthio)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenylacetamide](/img/structure/B2552334.png)

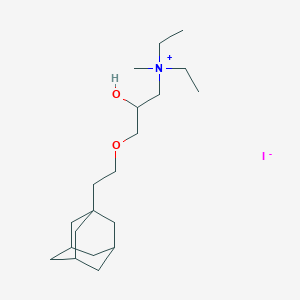

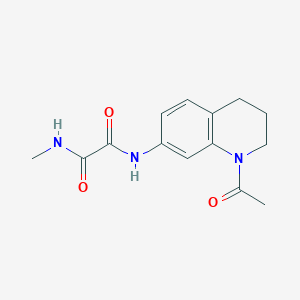

![methyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B2552339.png)

![Methyl (4-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)carbamate](/img/structure/B2552342.png)